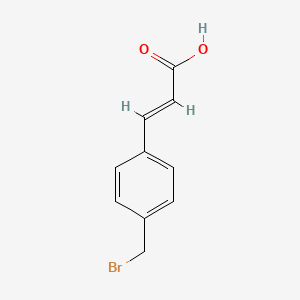
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid typically involves the bromination of a suitable precursor followed by a series of reactions to introduce the acrylic acid functionality. One common method involves the bromination of 4-methylphenylacetic acid to form 4-(bromomethyl)phenylacetic acid, which is then subjected to a Wittig reaction to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.
化学反应分析
Types of Reactions
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the acrylic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacrylic acids.
Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include saturated phenylpropionic acids.
科学研究应用
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the acrylic acid moiety can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various effects.
相似化合物的比较
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the acrylic acid moiety.
3-(4-Bromophenyl)acrylic acid: Similar structure but lacks the bromomethyl group.
4-(Bromomethyl)phenylacetic acid: Similar structure but lacks the acrylic acid moiety.
Uniqueness
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid is unique due to the presence of both the bromomethyl and acrylic acid functionalities, which provide a versatile platform for various chemical transformations and applications.
属性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
(E)-3-[4-(bromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13)/b6-5+ |
InChI 键 |
WMPJRZQASMKAHC-AATRIKPKSA-N |
手性 SMILES |
C1=CC(=CC=C1CBr)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CBr)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)

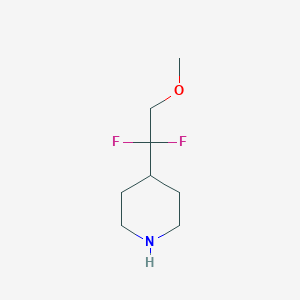

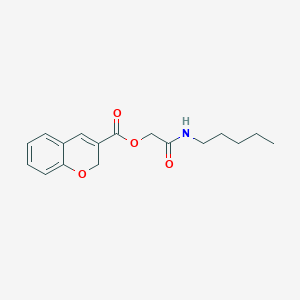
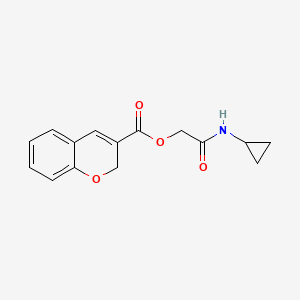

![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
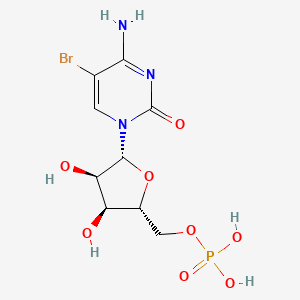
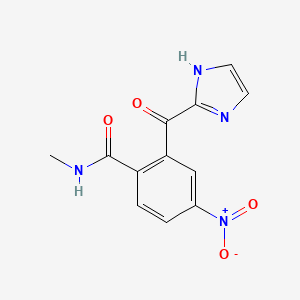

![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

